![molecular formula C22H22ClFN2O4S2 B2995471 N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide CAS No. 920249-44-1](/img/structure/B2995471.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide is a useful research compound. Its molecular formula is C22H22ClFN2O4S2 and its molecular weight is 497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various research findings and case studies.
Synthesis
The synthesis of benzothiazole derivatives, including the target compound, has been extensively studied. Recent methods involve various reactions such as diazo-coupling and Knoevenagel condensation. For example, the synthesis pathway often starts with 2-amino-6-chlorobenzothiazole, which is then modified through several steps to yield the desired sulfonamide derivative .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to the target compound demonstrate effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for related compounds ranged from 100 to 250 µg/mL, indicating moderate to strong activity against these pathogens .
2. Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer potential. For instance, a study on structurally similar compounds demonstrated significant inhibition of cancer cell proliferation in lines such as A431 and A549. The mechanism involved apoptosis induction and cell cycle arrest at various concentrations (1, 2, and 4 µM), suggesting that modifications to the benzothiazole core can enhance anticancer activity .
3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored as well. In particular, it has been shown to decrease levels of pro-inflammatory cytokines like IL-6 and TNF-α in cellular models, which is crucial for diseases characterized by chronic inflammation .
Case Studies
Several studies have highlighted the biological activities of benzothiazole derivatives:
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of benzothiazole compounds and evaluated their antimicrobial activity against M. tuberculosis. The results showed that several derivatives exhibited better inhibition compared to standard reference drugs, with some compounds achieving over 90% inhibition at low concentrations .
Case Study 2: Anticancer Activity
In another investigation, a specific benzothiazole derivative was tested against multiple cancer cell lines. The findings revealed that this compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This underscores the potential of benzothiazole derivatives as lead compounds for cancer therapy .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activities of benzothiazole derivatives. The incorporation of various functional groups has been shown to significantly impact their pharmacological profiles:
Compound | Structure Modification | MIC (µg/mL) | Inhibition (%) |
---|---|---|---|
Compound A | -NH2 group addition | 150 | 95 |
Compound B | -F substitution | 100 | 99 |
Compound C | -SO2 group addition | 200 | 90 |
This table illustrates how different modifications lead to varying degrees of activity against M. tuberculosis, highlighting the importance of structure-activity relationships (SAR) in drug design.
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O4S2/c23-15-5-10-19-20(13-15)31-22(25-19)26(14-17-3-1-11-30-17)21(27)4-2-12-32(28,29)18-8-6-16(24)7-9-18/h5-10,13,17H,1-4,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOFXPRWYDLBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.